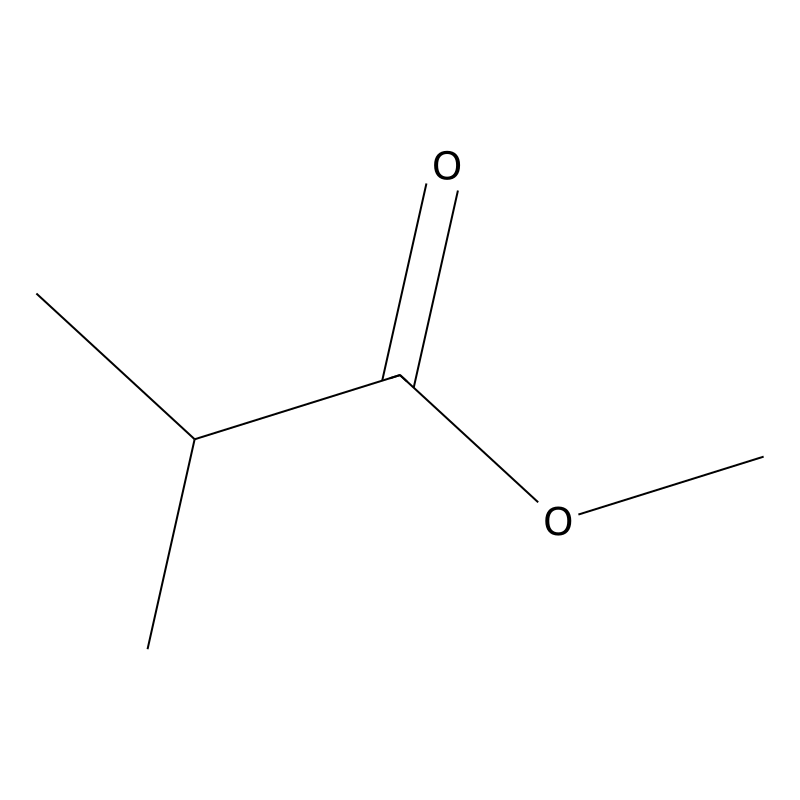

Methyl isobutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Chemistry and Material Science

- Solvent and diluent: Methyl isobutyrate is a polar organic solvent with moderate volatility. It is used as a diluent in various research applications, including forced Rayleigh scattering studies to measure diffusion coefficients in polymer systems [].

Food Science and Flavor Chemistry

- Natural flavoring agent: Methyl isobutyrate is naturally found in various fruits and vegetables, including grapes, papayas, and blueberries []. It contributes to the characteristic fruity and sweet aroma of these food items. Researchers may utilize methyl isobutyrate in food science studies to understand flavor profiles and develop new flavoring agents.

Microbiology and Yeast Physiology

Methyl isobutyrate is an organic compound with the chemical formula . It appears as a colorless liquid and is classified as the methyl ester of isobutyric acid. This compound is primarily recognized for its use as a solvent in various industrial applications, particularly in the paint and coatings industry due to its favorable volatility and low toxicity .

- Esterification: It can be synthesized through the reaction of isobutyric acid with methanol, producing methyl isobutyrate and water.

- Oxidation: Under high temperatures, methyl isobutyrate can be oxidized to form various products, including methyl 2,2′-azobisisobutyrate. Studies have shown that direct oxidation at elevated temperatures yields significant product selectivity .

- Hydrolysis: In the presence of water and an acid or base catalyst, methyl isobutyrate can hydrolyze back into isobutyric acid and methanol.

Methyl isobutyrate has been identified as a metabolite in various biological systems. It exhibits low toxicity, making it suitable for applications in food flavoring and fragrance industries. Its pleasant fruity odor contributes to its use in flavoring agents . Furthermore, it has been studied for its role in metabolic pathways related to fatty acid metabolism.

The synthesis of methyl isobutyrate can be achieved through several methods:

- Esterification Reaction: The most common method involves the reaction of isobutyric acid with methanol in the presence of an acid catalyst. The reaction can be represented as:

- Transesterification: This method involves exchanging the alkoxy group of an ester with another alcohol, which can also lead to the formation of methyl isobutyrate from other esters.

- Decomposition Reactions: Methyl 2,2′-azobisisobutyrate decomposes to yield methyl isobutyrate among other products .

Methyl isobutyrate has a variety of applications across different industries:

- Solvent: Widely used in paints, coatings, and adhesives due to its excellent solvent properties.

- Flavoring Agent: Employed in the food industry for its fruity aroma.

- Chemical Intermediate: Acts as a precursor in the synthesis of other chemicals and esters.

- Metabolite Research: Studied for its roles in metabolic pathways and potential health implications .

Research has indicated that methyl isobutyrate interacts with various biological systems. Its presence has been noted in studies involving oxidation reactions where it acts as a reactant or product. Interaction studies often focus on its metabolic pathways and potential effects on human health, particularly regarding toxicity levels and environmental impact .

Methyl isobutyrate belongs to a class of compounds known as esters. Here are some similar compounds along with a brief comparison:

| Compound | Formula | Unique Features |

|---|---|---|

| Ethyl Acetate | Commonly used solvent; lower boiling point than methyl isobutyrate. | |

| Butyl Acetate | Higher molecular weight; used in coatings and adhesives. | |

| Propyl Acetate | Similar solvent properties; slightly different odor profile. | |

| Methyl Butanoate | Different carbon chain length; used in flavoring applications. |

Methyl isobutyrate's unique structure allows it to exhibit specific properties that differentiate it from these similar compounds, such as its distinct fruity aroma and lower toxicity levels.

Early Synthesis and Industrial Adoption

Methyl isobutyrate was first synthesized through the direct esterification of methanol with isobutyric acid in the presence of acidic catalysts. Early 20th-century patents, such as EP0101719B1, detailed its production via the reaction of propylene with carbon monoxide and methanol using hydrogen fluoride as a catalyst under high-pressure conditions (100–400 bars). This method emphasized efficiency, achieving yields exceeding 99% with minimal byproducts like dimethyl ether or acetic acid. By the 1930s, its applications expanded into food flavoring, leveraging its apple-pineapple odor profile.

Advancements in Analytical Characterization

The mid-20th century saw advancements in gas chromatography (GC) and mass spectrometry (MS), enabling precise quantification of methyl isobutyrate in complex matrices. The NIST WebBook cataloged its electron ionization mass spectrum, identifying key fragments at m/z 43 (base peak) and 71, corresponding to the acylium ion (CH$$_3$$CO$$^+$$) and the loss of a methyl group. These techniques facilitated its use as a GC standard for analyzing ester-containing mixtures.

Regulatory Milestones

In 1965, the U.S. Food and Drug Administration (FDA) granted methyl isobutyrate Generally Recognized as Safe (GRAS) status under 21 CFR 172.515, permitting its use in beverages, candies, and baked goods at concentrations up to 200 mg/kg. The FEMA Flavor and Extract Manufacturers Association assigned it the number 2694, further cementing its role in food science.

Heteropoly acids, particularly the Keggin-type structure H5Mo10PV2O40, have emerged as highly effective catalysts for methyl isobutyrate transformations [1] [2]. These molecular cluster compounds combine strong Brønsted acidity with redox functionality, enabling them to catalyze both acid-catalyzed and oxidation reactions with remarkable efficiency.

The catalytic mechanism of H5Mo10PV2O40 in methyl isobutyrate oxidative dehydrogenation involves a complex interplay between acid sites and redox centers. The heteropoly acid demonstrates superior performance compared to conventional metal oxide catalysts, achieving better selectivity toward desired products such as methyl methacrylate and methacrylic acid [1]. The reaction follows first-order kinetics with respect to methyl isobutyrate conversion, as demonstrated by kinetic studies conducted at temperatures ranging from 260 to 409°C under near-atmospheric pressure conditions.

Temperature-dependent studies have revealed an activation energy relationship expressed as k = 1.41 × 10^6 exp(-63236/RT) for the temperature range of 530-685 K [1]. This kinetic parameter provides crucial insights into the energy barriers associated with the catalytic transformation and enables process optimization for industrial applications.

The enhanced performance of H5Mo10PV2O40 compared to traditional metal oxide catalysts can be attributed to its unique molecular structure, which preserves the Keggin framework even under reaction conditions [2]. The presence of multiple metal centers (molybdenum and vanadium) within the heteropolyanion creates synergistic effects that facilitate both substrate activation and product formation while maintaining structural integrity.

Recent innovations have focused on pH-controlled enhancement of heteropoly acid activity. Studies have demonstrated that adding sulfuric acid to H5PV2Mo10O40 systems significantly improves catalytic performance by promoting protonation of the heteropoly acid [2]. When 1.6 weight percent sulfuric acid was added, conversion increased from 60 to 100 percent, while formic acid yield improved from 28 to 61 percent within a reaction time of five minutes. This enhancement results from decreased pH (from 1.87 to 0.56), which promotes catalyst protonation and increases oxidation potential.

The heteropoly acid structure enables multiple catalytic modes depending on the reaction conditions and support materials. In the solid state, these catalysts can operate through surface-type catalysis, pseudoliquid (bulk-type I), or bulk-type II mechanisms [3]. The pseudoliquid phase formation is particularly important for acid catalysis, as it allows for enhanced proton mobility and substrate accessibility to active sites.

Metal Oxide Catalysts (Mo12BiPMn3,5Fe3Mg3,5K0,1Si43Ox)

The multicomponent metal oxide catalyst Mo12BiPMn3,5Fe3Mg3,5K0,1Si43Ox represents an industrial oxidation catalyst originally designed for isobutene oxidation to methacrolein [1]. This complex oxide system incorporates multiple metal components that provide distinct catalytic functionalities through redox cycling mechanisms.

Bismuth molybdate-based catalysts have been extensively studied for their unique bifunctional properties in oxidation reactions [4] [5]. The presence of bismuth is considered essential for catalytic activity, while molybdenum provides the necessary redox functionality. Spectroscopic investigations have revealed that these catalysts contain both tetrahedral and octahedral oxomolybdenum(VI) species at the surface, with the proportion of octahedral species increasing with molybdenum concentration and calcination temperature [5].

The multicomponent nature of Mo12BiPMn3,5Fe3Mg3,5K0,1Si43Ox creates a complex network of redox-active sites that can facilitate multiple reaction pathways. However, when applied to methyl isobutyrate oxidative dehydrogenation, this catalyst system demonstrates only low selectivity toward the desired products (methyl methacrylate and methacrylic acid) [1]. This limitation suggests that the optimal catalyst composition for isobutene oxidation may not translate directly to methyl isobutyrate transformations.

The structural complexity of this multicomponent oxide can be understood through its individual components. Molybdenum provides the primary oxidation functionality through Mo^6+/Mo^5+ redox cycles. Bismuth acts as a structural promoter and influences the electronic properties of molybdenum sites. Phosphorus serves as a structural modifier that affects acid-base properties. The transition metals (manganese and iron) contribute additional redox functionality, while magnesium and potassium act as promoters that influence surface properties and catalyst stability.

Despite its industrial relevance for related oxidation reactions, the application of Mo12BiPMn3,5Fe3Mg3,5K0,1Si43Ox to methyl isobutyrate transformations highlights the specificity required in catalyst design. The complex interplay between multiple metal components can lead to competing reaction pathways that reduce selectivity toward desired products. This observation underscores the importance of tailoring catalyst composition to specific substrate-product combinations rather than relying on broadly applicable formulations.

Recent advances in bismuth molybdate catalyst design have focused on mesostructural approaches that combine pure bismuth molybdate nanocrystals with molybdenum oxide nanobelts [4]. These mesostructural catalysts demonstrate high performance for propene oxidation through strongly epitaxial interactions between domains, which cause lattice shrinkage and distortion of bismuth molybdate nanocrystals, extremely promoting their catalytic activity while maintaining high selectivity.

Homogeneous Transition Metal Complex Catalysis

Homogeneous transition metal complexes offer unique advantages for methyl isobutyrate transformations through their well-defined molecular structures and tunable electronic properties [6] [7]. These catalysts enable precise control over reaction mechanisms and selectivity through ligand design and metal center selection.

Ruthenium-based complexes, particularly Ru3(CO)12, have demonstrated exceptional performance in cross-coupling reactions with esters, including methyl isobutyrate derivatives [8]. The catalytic mechanism involves directing group-promoted cleavage of acyl carbon-oxygen bonds in esters, leading to the generation of acyl transition metal alkoxo complexes. This unique activation mode enables reactions that are difficult to achieve with traditional catalytic systems.

The Ru3(CO)12-catalyzed cross-coupling reaction of esters with organoboron compounds proceeds through a series of well-defined steps. Initial coordination of the ester substrate to the ruthenium center is followed by oxidative addition across the acyl-oxygen bond. Subsequent transmetalation with organoboron reagents and reductive elimination complete the catalytic cycle, producing ketone products with excellent functional group tolerance [8].

Bifunctional metal-ligand cooperation has emerged as a powerful strategy for ester hydrogenation reactions relevant to methyl isobutyrate processing [7]. N-heterocyclic carbene (NHC) ligands have gained particular attention due to their strong σ-donating ability and ease of synthesis compared to traditional phosphine ligands. These ligands can be easily modified to fine-tune steric and electronic properties, making them attractive alternatives for catalyst optimization.

The development of bifunctional metal-NHC complexes has led to highly efficient catalysts for ester hydrogenation. Ruthenium complexes bearing pincer-type NHC ligands demonstrate excellent activity for converting aromatic, heteroaromatic, and aliphatic esters to corresponding alcohols under mild conditions (atmospheric hydrogen pressure, 50°C) [7]. The proposed mechanism involves outer-sphere bifunctional pathways where both the metal center and ligand participate in substrate activation.

Nickel-based N-heterocyclic carbene catalysts have shown promise for ester carbonylation reactions, including methyl isobutyrate derivatives [9]. These catalysts offer advantages over traditional phosphine-ligated systems by avoiding the formation of toxic nickel carbonyl species. Operando infrared spectroscopy studies have revealed that (IPr)Ni(CO)3 complexes serve as active catalysts, undergoing successive carbon monoxide dissociation and methyl iodide oxidative addition steps.

The mechanistic understanding of homogeneous catalysts enables rational design approaches for optimizing performance. Recent advances in computational chemistry and machine learning have accelerated catalyst discovery by identifying structure-activity relationships and predicting optimal catalyst compositions [10]. These approaches combine large-language models, Bayesian optimization, and active learning loops to expedite catalyst development processes.

Structure-Activity Relationships in Catalyst Performance

Understanding structure-activity relationships is fundamental to rational catalyst design for methyl isobutyrate transformations. The correlation between catalyst structural features and catalytic performance provides insights that guide the development of more efficient and selective catalytic systems [11] [12].

Zeolite-supported nickel catalysts demonstrate clear structure-activity relationships that depend on framework topology and pore structure. Among various zeolite supports (HY, H-Beta-27, H-Beta-40, H-ZSM-5), the Ni/H-Beta-27 catalyst shows superior performance for methyl methacrylate hydrogenation to methyl isobutyrate [13]. This enhanced activity correlates with the larger external surface area and optimal pore size of the Beta zeolite framework, which facilitates mass transfer and provides accessible active sites.

The influence of zeolite framework on catalyst performance can be quantified through conversion and selectivity measurements. Ni/H-Beta-27 achieves 85 percent methyl methacrylate conversion with 56.2 weight percent methyl isobutyrate yield under optimized conditions (30 bar initial hydrogen pressure, 250°C, 3 hours) [13]. In contrast, Ni/H-ZSM-5 shows lower conversion (78 percent) due to restricted pore access and reduced surface area.

Metal nanoparticle size effects demonstrate volcano-type relationships between particle size and catalytic activity. Gold nanoclusters supported on zinc-promoted magnesium-aluminum mixed oxides (Au25/Zn0.05MgAl-400) show optimal performance for isobutyraldehyde oxidative esterification to methyl isobutyrate [12]. The addition of small amounts of zinc (approximately 5 weight percent) reduces gold particle size below 2 nanometers while enhancing metal-support interactions, resulting in improved activity from 78.5 to 88.6 percent conversion and increased turnover frequency from 1499 to 1933 h^-1.

Acid-base properties of catalysts significantly influence reaction pathways and product selectivity. Mixed oxide catalysts containing gallium demonstrate structure-activity relationships that depend on the balance between acidic and basic sites [11]. Commercial β-Ga2O3 shows strong dehydrogenating activity and high selectivity toward methyl methacrylate due to its weak basicity, but experiences deactivation due to carbonaceous species deposition on acidic sites. Mg/Ga-10 mixed oxides provide balanced acid-base properties that prevent deactivation while maintaining high activity.

The relationship between catalyst basicity and side reaction formation has been systematically studied for gallium-based catalysts. Strong and medium-strength basic sites promote undesired reactions such as hydrogen-transfer hydrogenation and ketonization, while weak basic sites facilitate selective hydroxymethylation [11]. This understanding enables the design of catalysts with optimal acid-base balance for specific reaction requirements.

Surface area and porosity effects demonstrate clear correlations with catalytic performance. Heteropoly acid catalysts supported on high surface area silica show enhanced activity compared to bulk heteropoly acids due to improved dispersion and accessibility of active sites [14]. The support provides mechanical stability while preserving the molecular structure of the heteropoly acid, enabling operation under heterogeneous conditions with simplified product separation.

Electronic effects in transition metal complexes reveal structure-activity relationships that depend on ligand properties and metal oxidation states. The replacement of carbon monoxide ligands with N-heterocyclic carbenes in ruthenium pincer complexes enhances ester hydrogenation activity due to increased electron density at the metal center [7]. This electronic modification reduces the nucleophilicity of hydride intermediates and facilitates substrate activation through metal-ligand cooperation.

Recent Innovations in Catalyst Design and Optimization

The field of catalyst design for methyl isobutyrate transformations has witnessed significant innovations driven by advances in materials science, computational methods, and green chemistry principles [15] [16]. These developments focus on improving catalyst efficiency, selectivity, and sustainability while reducing environmental impact.

Machine learning and artificial intelligence have revolutionized catalyst discovery and optimization processes [17] [10]. Advanced algorithms can analyze vast databases of experimental results to identify patterns and predict optimal catalyst compositions. Johnson Matthey has successfully implemented machine learning approaches to model 16 key performance targets for catalyst products, enabling detailed understanding of factors governing catalyst performance and realistic suggestions for future experiments [17]. This data-driven approach significantly reduces the time required for catalyst development from several years to months.

Green synthesis methodologies have emerged as important innovations for preparing environmentally benign catalysts [16]. Solid-state redox synthesis methods enable the preparation of heteropoly acid catalysts without using organic solvents or generating toxic waste streams. Tin-modified H3PW12O40 catalysts prepared by solid-state methods demonstrate comparable performance to conventional aqueous ion-exchange methods while significantly reducing environmental impact [16].

Single-atom catalysts represent a frontier innovation that maximizes atom utilization efficiency while providing well-defined active sites [18]. These catalysts bridge the gap between homogeneous and heterogeneous catalysis by combining the advantages of both approaches. Atomically dispersed metal sites embedded in nitrogen-doped carbon matrices show exceptional performance for various transformations, including ester reductions relevant to methyl isobutyrate processing.

Operando characterization techniques have advanced the understanding of catalyst behavior under real reaction conditions [2] [19]. Real-time spectroscopic monitoring enables the identification of active species, reaction intermediates, and deactivation mechanisms. X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) analyses provide atomic-level insights into structural changes during catalytic processes.

Hierarchical catalyst design has gained attention for optimizing mass transfer properties while maintaining high surface areas [4]. Mesostructural approaches combine multiple length scales to create catalysts with enhanced accessibility and stability. Bismuth molybdate catalysts with controlled mesostructures demonstrate superior performance compared to conventional preparations due to improved mass transfer and reduced diffusion limitations.

Computational catalyst design has evolved to include high-throughput screening and automated optimization workflows [20]. First-principles calculations combined with machine learning models enable the prediction of catalyst properties and performance without extensive experimental validation. These approaches identify promising catalyst candidates for further experimental investigation, significantly reducing the time and cost associated with catalyst development.

Sustainable catalyst design principles emphasize the use of earth-abundant metals and renewable feedstocks [21]. First-row transition metal catalysts based on iron, cobalt, and nickel have emerged as viable alternatives to precious metal systems. These catalysts offer comparable performance while providing significant cost advantages and reduced supply chain risks.

Bifunctional catalyst design strategies combine multiple catalytic functionalities within single catalyst systems [22]. These approaches enable cascade reactions and one-pot processes that improve atom economy and reduce separation costs. Mixed oxide catalysts with balanced acid-base properties exemplify this approach by facilitating multiple reaction steps in sequence.

Advanced characterization methods continue to provide new insights into catalyst structure-function relationships. Aberration-corrected electron microscopy enables atomic-level visualization of catalyst structures, while synchrotron-based techniques provide time-resolved information about dynamic processes. These capabilities support the development of more sophisticated catalyst design strategies based on fundamental understanding of catalytic mechanisms.

Physical Description

colourless liquid

XLogP3

Boiling Point

Density

0.884-0.888

Melting Point

-84.7°C

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable

Other CAS

Wikipedia

Poly(methyl methacrylate)

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index